physical and chemical properties of N-(2,4-Dimethylbenzyl)cyclopropanamine
physical and chemical properties of N-(2,4-Dimethylbenzyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dimethylbenzyl)cyclopropanamine is a secondary amine that incorporates a sterically hindered benzyl group and a reactive cyclopropylamine moiety. This unique structural combination suggests its potential as a valuable building block in medicinal chemistry and organic synthesis. The cyclopropylamine group is a known pharmacophore present in several bioactive molecules, often imparting favorable metabolic stability and conformational rigidity. The 2,4-dimethylbenzyl substituent provides a lipophilic and sterically defined component that can be crucial for specific receptor interactions. This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties, a probable synthetic route with a detailed experimental protocol, and an analysis of its potential applications in drug discovery and development.
Molecular Structure and Identification
The molecular structure of N-(2,4-Dimethylbenzyl)cyclopropanamine consists of a cyclopropane ring attached to a nitrogen atom, which is further substituted with a 2,4-dimethylbenzyl group.
Molecular Formula: C₁₂H₁₇N
Molecular Weight: 175.28 g/mol [1]
IUPAC Name: N-(2,4-Dimethylbenzyl)cyclopropanamine
Caption: Molecular Structure of N-(2,4-Dimethylbenzyl)cyclopropanamine.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for N-(2,4-Dimethylbenzyl)cyclopropanamine, the following properties are predicted based on its structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Source/Basis |
| Molecular Weight | 175.28 g/mol | Identical to N-(2,3-dimethylbenzyl)cyclopropanamine[1] |
| XLogP3-AA | ~3.5 | Estimated based on similar structures in PubChem |
| Hydrogen Bond Donors | 1 | Based on the secondary amine group |
| Hydrogen Bond Acceptors | 1 | Based on the nitrogen atom |
| Rotatable Bonds | 3 | Calculated based on the structure |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Calculated based on the structure |
| pKa | ~9-10 | Typical range for secondary amines |
| Boiling Point | >200 °C | Expected to be high due to molecular weight and amine group |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | General characteristic of similar amines |
Synthesis and Experimental Protocol
The most logical and commonly employed synthetic route for N-substituted amines is reductive amination. In the case of N-(2,4-Dimethylbenzyl)cyclopropanamine, this would involve the reaction of 2,4-dimethylbenzaldehyde with cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Proposed synthetic pathway via reductive amination.
Step-by-Step Experimental Protocol: Reductive Amination
Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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2,4-Dimethylbenzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Argon or nitrogen inert atmosphere setup
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,4-dimethylbenzaldehyde (1.0 eq).
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Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM).
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Amine Addition: Add cyclopropanamine (1.1 eq) to the solution.
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Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reduction: Once imine formation is significant, slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so cooling in an ice bath may be necessary.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine and the appearance of the product by TLC or GC-MS.
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Workup:
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Chemical Reactivity and Stability
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Basicity: The lone pair of electrons on the nitrogen atom makes N-(2,4-Dimethylbenzyl)cyclopropanamine a Brønsted-Lowry base. It will react with acids to form the corresponding ammonium salt.
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Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts and amides, respectively.
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Oxidation: Secondary amines can be susceptible to oxidation. Care should be taken to avoid strong oxidizing agents.
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Cyclopropane Ring Strain: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts, although it is generally stable under standard organic chemistry conditions.
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Stability: The compound is expected to be stable under normal laboratory conditions (room temperature, inert atmosphere). It should be stored away from strong acids and oxidizing agents. The related compound, N-(2,3-dimethylbenzyl)cyclopropanamine, is classified as an irritant, and similar precautions should be taken[1].
Potential Applications in Drug Development
The structural features of N-(2,4-Dimethylbenzyl)cyclopropanamine suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.
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Monoamine Oxidase (MAO) Inhibitors: Cyclopropylamine is a key structural motif in some MAO inhibitors. The N-benzyl substitution could modulate the potency and selectivity for MAO-A versus MAO-B.
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Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The overall structure bears some resemblance to known SNRIs. The 2,4-dimethylbenzyl group could interact with the hydrophobic pockets of monoamine transporters.
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Antimicrobial Agents: The lipophilic benzyl group combined with the amine functionality could be explored for the development of new antimicrobial compounds.
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Fragment-Based Drug Discovery: N-(2,4-Dimethylbenzyl)cyclopropanamine can serve as a valuable fragment for screening against various biological targets. Its defined stereochemistry and functionality make it an attractive starting point for lead optimization.
Spectral Characterization (Predicted)
While experimental spectra are not available, the following are predictions for the key spectral features of N-(2,4-Dimethylbenzyl)cyclopropanamine.
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¹H NMR:
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Aromatic Protons: Signals in the aromatic region (δ 7.0-7.2 ppm) corresponding to the three protons on the dimethylbenzyl ring.
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Benzyl CH₂: A singlet or AB quartet around δ 3.7-4.0 ppm.
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Cyclopropyl CH: A multiplet in the upfield region (δ 0.3-0.8 ppm) for the methine proton and methylene protons of the cyclopropane ring.
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Methyl Protons: Two singlets around δ 2.2-2.4 ppm for the two methyl groups on the aromatic ring.
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NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
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¹³C NMR:
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Aromatic Carbons: Signals in the range of δ 125-140 ppm.
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Benzyl CH₂: A signal around δ 50-55 ppm.
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Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
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Methyl Carbons: Signals around δ 19-22 ppm.
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Mass Spectrometry (MS):
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[M+H]⁺: The protonated molecular ion would be expected at m/z 176.14.
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Fragmentation: A prominent fragment would likely be observed at m/z 119, corresponding to the 2,4-dimethylbenzyl cation.
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Conclusion
N-(2,4-Dimethylbenzyl)cyclopropanamine is a molecule with significant potential in synthetic and medicinal chemistry. While experimental data on this specific compound is scarce, its properties and reactivity can be reasonably predicted based on its constituent functional groups and data from closely related analogs. The proposed synthesis via reductive amination offers a straightforward and efficient method for its preparation. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. As with any new chemical entity, thorough experimental characterization is essential to validate these predictions and fully understand its chemical behavior.
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